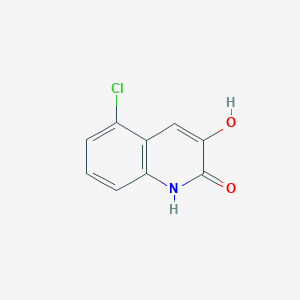

5-Chloro-3-hydroxyquinolin-2(1H)-one

説明

特性

分子式 |

C9H6ClNO2 |

|---|---|

分子量 |

195.60 g/mol |

IUPAC名 |

5-chloro-3-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-5(6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13) |

InChIキー |

ZSDKFSDQDDGDRA-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C(=O)N2)O)C(=C1)Cl |

製品の起源 |

United States |

準備方法

Ring Expansion of Isatin Derivatives

One classical and well-documented method for preparing 3-hydroxyquinolin-2(1H)-ones, including halogenated derivatives such as 5-chloro analogs, involves the ring expansion of isatin compounds. This approach was detailed in a study where isatin was treated with trimethylsilyl diazomethane ((TMS)diazomethane) to form 3-methoxyquinolin-2(1H)-one intermediates. Subsequent demethylation with boron tribromide (BBr3) yielded the target 3-hydroxyquinolin-2(1H)-ones including 5-chloro derivatives.

-

- Ring expansion of 5-chloroisatin with (TMS)diazomethane.

- Demethylation of methoxy intermediate with BBr3.

-

- Provides a reliable route to halogenated hydroxyquinolinones.

- Enables access to various substituted derivatives by starting from appropriately substituted isatins.

One-Pot α-Hydroxylation and Intramolecular Cyclization

A more recent and efficient synthetic strategy involves a one-pot reaction starting from N-phenylacetoacetamide derivatives. This method utilizes bis(trifluoroacetoxy)iodobenzene (PhI(OCOCF3)2) to mediate α-hydroxylation at the acetamide’s methyl group. This is followed by sulfuric acid-promoted intramolecular cyclization, forming the quinolinone core with the hydroxyl group at position 3.

-

- PhI(OCOCF3)2 for α-hydroxylation.

- H2SO4 for intramolecular cyclization.

-

- Yields reported up to 85%.

- Process is clean and avoids chromatographic purification.

- Tolerant of various functional groups on the starting acetamide.

Reference: This methodology was published in The Journal of Organic Chemistry and includes spectral data confirming the structure of the products.

Dirhodium-Catalyzed Eistert Ring Expansion

Another sophisticated approach involves the use of dirhodium(II) catalysts to promote ring expansion of isatins with ethyl diazoacetate. This metal-organocatalytic method yields 3-hydroxyquinolin-2(1H)-ones regioselectively and with high efficiency.

-

- Dirhodium(II) acetate [Rh2(OAc)4].

- Base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Ethyl diazoacetate as carbene source.

-

- Yields in the range of 70–95%.

- High regioselectivity supported by density functional theory (DFT) calculations.

Halogenation and Functional Group Manipulation

For specifically obtaining the 5-chloro derivative, halogenation of the quinolinone core or starting from chlorinated precursors such as 5-chloroisatin is common. The chlorination position is critical, and regioselective substitution is achieved by controlling reaction conditions or by using pre-halogenated starting materials.

- Example: Starting from 5-chloroisatin ensures the chlorine substituent is correctly positioned on the quinolinone ring after ring expansion.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages |

|---|---|---|---|---|

| Ring Expansion of Isatin | 5-Chloroisatin | (TMS)diazomethane, BBr3 | 60–80 | Reliable, allows halogenation |

| One-Pot α-Hydroxylation & Cyclization | N-Phenylacetoacetamide derivatives | PhI(OCOCF3)2, H2SO4 | 65–85 | Clean, no chromatography needed |

| Dirhodium-Catalyzed Ring Expansion | Isatin, ethyl diazoacetate | Rh2(OAc)4, DBU | 70–95 | High regioselectivity, tunable |

Detailed Research Outcomes

- The ring expansion method has been validated by synthesis of various halogenated 3-hydroxyquinolin-2(1H)-ones, including 5-chloro derivatives, which act as bimetal chelating ligands in enzymatic inhibition studies.

- The one-pot α-hydroxylation and cyclization approach was demonstrated to be broadly applicable to different N-phenylacetoacetamide substrates, providing a versatile route to functionalized quinolinones with high purity and yields.

- Dirhodium-catalyzed methods offer regioselective access to ester-substituted quinolinones, with computational studies supporting the mechanistic rationale, enabling further design of derivatives for pharmaceutical applications.

化学反応の分析

Types of Reactions

5-Chloro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

科学的研究の応用

5-Chloro-3-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 5-Chloro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

類似化合物との比較

Substituent Position and Electronic Effects

The position of substituents on the quinoline ring significantly influences physicochemical properties and biological activity:

Key Observations :

- Halogen Diversity : Fluorine at C6 () introduces electronegativity, enhancing metabolic stability compared to chlorine-only analogs .

- Ring Saturation: Dihydroquinoline derivatives (e.g., 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) exhibit reduced aromaticity, impacting π-π stacking interactions and bioavailability .

Structural Analogues with Modified Backbones

Comparisons with non-quinoline derivatives highlight the role of the heterocyclic core:

Key Observations :

- Indole vs. Quinoline: The indole derivative () replaces the quinoline oxygen with a nitrogen, altering electronic distribution and binding motifs .

- Hybrid Structures: Pyrazole-quinoline hybrids () demonstrate increased steric bulk, which may hinder membrane permeability but enhance target specificity .

生物活性

5-Chloro-3-hydroxyquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, including its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C9H6ClNO2) features a chloro substituent at the 5-position and a hydroxy group at the 3-position of the quinoline ring. Its molecular structure contributes to its biological properties, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of 3-hydroxyquinolin-2(1H)-ones, including this compound, exhibit selective cytotoxicity towards cancer cells. In a study, the compound demonstrated mild cytotoxic effects on normal MRC-5 fibroblast cells while being more toxic to cancer cell lines such as Colo 205 and Colo 320, suggesting potential for selective anticancer therapy .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MRC-5 | >10 | - |

| Colo 205 | <10 | High |

| Colo 320 | <10 | High |

Antiviral Activity

The compound has also been evaluated for antiviral properties. It was found to inhibit the endonuclease activity of the H1N1 influenza virus. Various derivatives were synthesized and tested, with some showing significant inhibition rates while maintaining low cytotoxicity in cultured cells .

Table 2: Antiviral Efficacy of Quinoline Derivatives

| Compound | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 85 | 4 |

| Other derivatives | Varied | Varied |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It showed effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The structure–activity relationship (SAR) studies suggested that modifications in substituents could enhance efficacy .

The biological activity of this compound is believed to stem from its ability to chelate metal ions and inhibit key enzymes involved in cellular processes. For instance, it acts as an endonuclease inhibitor for viral replication, potentially by disrupting essential viral functions .

Case Studies

- Anticancer Study : A study involving the treatment of cancer cell lines with this compound showed promising results in selectively targeting malignant cells while sparing normal cells, suggesting its utility in cancer therapy .

- Antiviral Research : In another investigation focusing on influenza viruses, derivatives including this compound were tested for their ability to inhibit viral growth. The results indicated a strong correlation between structural modifications and antiviral potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-hydroxyquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like substituted aldehydes and amines under reflux conditions. For example, refluxing in ethanol with KOH as a base for 4–15 hours is common, with yields improved by controlling stoichiometry (e.g., 2:1 molar ratio of aldehyde to amine) and purification via recrystallization from DMF or ethanol . Optimization may involve adjusting reaction time (e.g., 15 minutes for intermediates vs. hours for final products) or using anhydrous solvents to minimize hydrolysis byproducts.

Q. How should researchers interpret NMR and IR spectral data to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals such as aromatic protons (δ 6.99–8.18 ppm for quinolinone H-5 to H-8), methyl groups (δ ~3.59 ppm for N-CH₃), and exchangeable protons (e.g., OH or NH at δ ~5.84 ppm). Splitting patterns (e.g., doublets for H-5/H-8) confirm substitution positions .

- IR : Key peaks include C=O stretching (~1663 cm⁻¹ for quinolinone carbonyl), hydrogen-bonded OH (~3447 cm⁻¹), and C=N/C=C (~1620–1567 cm⁻¹). Discrepancies may indicate tautomerism or impurities .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard. For polar byproducts, recrystallization from DMF or ethanol is preferred. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm with melting point analysis (e.g., 289–290°C for analogous compounds) .

Advanced Research Questions

Q. What strategies can resolve discrepancies between theoretical and observed molecular ion peaks in mass spectrometry analysis of quinolinone derivatives?

- Methodological Answer : Discrepancies often arise from fragmentation (e.g., loss of Cl or CH₃ groups) or isotopic patterns (e.g., ³⁵Cl/³⁷Cl). Compare observed fragments (e.g., m/z 297 [M⁺] and m/z 282 [M⁺–CH₃]) with simulated spectra. Use high-resolution MS to distinguish between isobaric ions and confirm molecular formulas .

Q. How can researchers design experiments to assess the antimicrobial efficacy of this compound derivatives while minimizing false positives?

- Methodological Answer : Use dual assays (e.g., broth microdilution and agar diffusion) with controls for solvent toxicity (e.g., DMSO ≤1%). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Confirm bacteriostatic vs. bactericidal effects via time-kill curves and validate results with cell viability assays (e.g., resazurin) to rule out artifacts .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites (e.g., C-3 or C-5 positions). Molecular docking (e.g., AutoDock Vina) may predict binding affinities to biological targets like bacterial enzymes. Validate predictions with experimental kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. How can researchers address conflicting data between XRD and spectroscopic results when characterizing polymorphs of this compound?

- Methodological Answer : Perform variable-temperature XRD to identify thermal phase transitions. Compare experimental IR/Raman spectra with simulated spectra from XRD-derived crystal structures. Use solid-state NMR (¹³C CP/MAS) to probe hydrogen bonding and confirm tautomeric forms (e.g., lactam vs. lactim) .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between structurally similar quinolinone derivatives?

- Methodological Answer : Subtle structural changes (e.g., substituent electronegativity or steric bulk) alter membrane permeability or target binding. For example, replacing a methyl group with a phenyl ring may enhance lipophilicity, improving Gram-negative activity. Use logP calculations and molecular dynamics simulations to correlate structure-activity relationships .

Q. How should researchers troubleshoot inconsistent cytotoxicity results in cell-based assays for quinolinone derivatives?

- Methodological Answer : Standardize cell lines (e.g., HepG2 for liver toxicity) and culture conditions (e.g., serum-free media to avoid drug-protein binding). Include positive controls (e.g., doxorubicin) and measure apoptosis markers (e.g., caspase-3) to distinguish specific cytotoxicity from general cell stress .

Tables for Key Data

| Characterization Technique | Key Observations for this compound | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.59 (s, N-CH₃), 6.99–8.18 (Ar-H), 5.84 (bs, OH/NH) | |

| IR (KBr) | 3447 cm⁻¹ (OH), 1663 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) | |

| Mass Spec (EI-MS) | m/z 297 (M⁺), 282 (M⁺–CH₃), 270 (M⁺–Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。